molecular formula C16H12Cl2O2 B3090237 (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1208986-02-0

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3090237
CAS No.: 1208986-02-0
M. Wt: 307.2 g/mol
InChI Key: LDPUSSHOBJTJIQ-VMPITWQZSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system. Its structure features electron-withdrawing 3,4-dichlorophenyl and electron-donating 3-methoxyphenyl substituents, which influence its physicochemical and electronic properties. Chalcones are widely studied for applications in nonlinear optics (NLO), pharmaceuticals, and materials science due to their conjugated π-system and tunable substituents .

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-10H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPUSSHOBJTJIQ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H12Cl2O2
  • Molecular Weight : 307.2 g/mol
  • CAS Number : 918495-89-3
  • IUPAC Name : (E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Chalcones are known for their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Antioxidant Activity : Studies have shown that chalcone derivatives possess significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Effects : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to the presence of the dichlorophenyl group, which enhances its interaction with microbial membranes .
  • Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryInhibits production of pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in cancer progression

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Antimicrobial Efficacy :
    • Another research highlighted its effectiveness against specific strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Activity :
    • Investigations into its anti-inflammatory properties revealed that it significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating its potential application in treating inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies suggest that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages, making it a potential candidate for treating inflammatory diseases .

3. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property makes it a potential lead compound for developing new antibiotics .

Material Science Applications

1. Photocatalytic Properties
Recent studies have explored the use of chalcone derivatives in photocatalysis. The unique structure of this compound allows it to absorb light effectively, making it suitable for applications in solar energy conversion and environmental remediation through the degradation of pollutants under UV light .

Agricultural Research Applications

1. Plant Growth Regulators
Chalcones are known to influence plant growth and development. Research indicates that this compound can act as a plant growth regulator by enhancing root elongation and biomass accumulation in certain crops. This property could be harnessed to improve agricultural productivity .

Case Studies

Study Findings Reference
Anticancer ActivityInduces apoptosis in breast cancer cells via PI3K/Akt pathway modulation
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels in macrophages
Antimicrobial ActivityEffective against multiple bacterial strains through membrane disruption
Photocatalytic PropertiesEfficient light absorption for pollutant degradation
Plant Growth RegulationEnhances root elongation and biomass in crops

Comparison with Similar Compounds

Structural Comparisons

Substituents on the aryl rings significantly impact molecular geometry and crystal packing. Key structural parameters for selected analogs are summarized in Table 1.

Table 1: Structural Data of Selected Chalcone Derivatives

Compound (Substituents) Molecular Formula Crystal System Space Group Reference
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Target) C₁₆H₁₁Cl₂O₂
(2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₀Cl₂O₂ Triclinic P1
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃ClO₂
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₁Cl₂FO₂ Monoclinic P2₁/c
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one C₁₅H₁₀Cl₂O

Key Observations:

  • Crystal Packing: The triclinic system in is stabilized by O–H···O hydrogen bonds involving the 2-hydroxyphenyl group. In contrast, the target compound’s methoxy group lacks hydrogen-bonding capability, likely leading to weaker intermolecular interactions and different packing motifs.
  • Substituent Effects: Chlorine substituents increase molecular polarity and density. For example, the dichlorophenyl analog in has a density of 1.463 g/cm³, higher than methoxy-substituted chalcones .

Electronic Properties

Substituents modulate electronic properties such as HOMO-LUMO gaps and dipole moments, critical for NLO applications.

Table 2: Electronic and Physicochemical Properties

Compound (Substituents) Dipole Moment (Debye) HOMO-LUMO Gap (eV) Predicted Density (g/cm³) Reference
Target Compound ~1.3–1.5*
(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one 5.21 3.82
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one 1.250

Key Observations:

  • Electron-Withdrawing Groups (Cl): Chlorine substituents lower the HOMO-LUMO gap, enhancing charge transfer efficiency, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

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